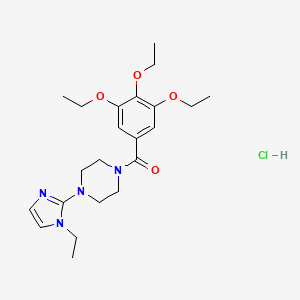
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C22H33ClN4O4 and its molecular weight is 452.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride, identified by its CAS number 1331339-75-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H22ClN4O3 with a molecular weight of approximately 388.81 g/mol. The structure features an imidazole ring, a piperazine moiety, and a triethoxyphenyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Research indicates that compounds with similar structures often act by:
- Inhibiting Tubulin Polymerization : Many imidazole derivatives disrupt the microtubule dynamics by binding to the colchicine site on tubulin, which can lead to cell cycle arrest and apoptosis in cancer cells .
- Modulating Signaling Pathways : It may influence pathways such as NF-κB and ERK, which are critical for cell proliferation and survival.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound across various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (nM) |
|---|---|
| A375 (Melanoma) | 160 |
| WM-164 (Melanoma) | 180 |
| LNCaP (Prostate) | 200 |
| PC-3 (Prostate) | 220 |
These results indicate that the compound exhibits significant antiproliferative activity against melanoma and prostate cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Melanoma Treatment : In a study examining the effects of imidazole derivatives on melanoma cells, it was found that the compound effectively reduced cell viability in A375 and WM-164 lines by disrupting tubulin polymerization .
- Prostate Cancer : Another investigation focused on prostate cancer cell lines demonstrated that the compound inhibited growth significantly at concentrations comparable to established chemotherapeutics.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that similar compounds can cause skin irritation and eye damage at high concentrations . Further research is needed to establish a comprehensive safety profile for this specific compound.
特性
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4.ClH/c1-5-24-10-9-23-22(24)26-13-11-25(12-14-26)21(27)17-15-18(28-6-2)20(30-8-4)19(16-17)29-7-3;/h9-10,15-16H,5-8,11-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOXAWHVOPKTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













